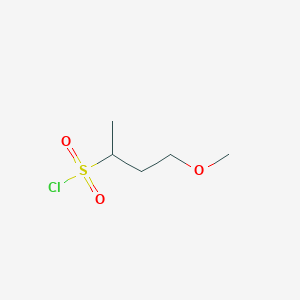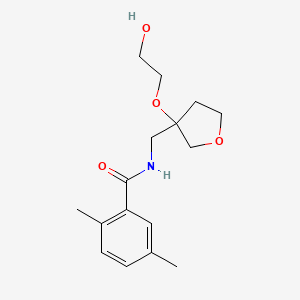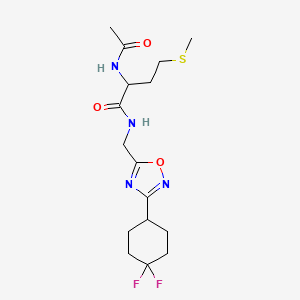
4-Methoxybutane-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybutane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 . It is also known by its IUPAC name 1-methoxy-2-butanesulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4-Methoxybutane-2-sulfonyl chloride, often involves the use of reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) in a process known as chlorosulfonation . The reaction involves the formation of a cationic intermediate, which is then reduced to form the sulfonyl chloride .Molecular Structure Analysis
The InChI code for 4-Methoxybutane-2-sulfonyl chloride is 1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Chemical Reactions Analysis
Sulfonyl chlorides, including 4-Methoxybutane-2-sulfonyl chloride, are highly reactive towards water and other nucleophiles due to the presence of a good leaving group (Cl) . They can undergo various reactions, including electrophilic aromatic substitution .科学的研究の応用
Synthesis of Pyrazole and Sulfonamide Derivatives
A study by Diana et al. (2018) focuses on the synthesis and sulphonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole using p-toluenesulfonyl chloride, highlighting the importance of sulfonyl chloride derivatives in the preparation of heterocyclic compounds with potential biological activities Diana et al., 2018.
Vibrational Spectroscopic Studies
Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride, illustrating its role in understanding the spectroscopic properties and chemical significance of sulfonyl chloride derivatives Nagarajan & Krishnakumar, 2018.
Oxidation of Thiols and Disulfides
Lezina et al. (2011) explored a new synthesis method for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide, demonstrating the utility of sulfonyl chlorides in the production of various industrial and pharmaceutical products Lezina et al., 2011.
Antimicrobial Activity of Pyridazinyl Sulfonamide Derivatives
Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and studied their reactivities, showing significant antibacterial activities against various bacteria, indicating the potential of sulfonyl chloride derivatives in developing new antimicrobial agents Mohamed, 2007.
Proton Exchange Membranes for Fuel Cells
Wang et al. (2012) developed new copoly(arylene ether sulfone)s containing methoxyphenyl groups derived from monomers synthesized via bromination and Suzuki coupling, followed by sulfobutylation. These materials showed high proton conductivities and low methanol permeabilities, suggesting their suitability as proton exchange membranes in fuel cell applications Wang et al., 2012.
作用機序
The mechanism of action for sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the sp3-hybridized carbon, regenerating the aromatic ring and forming a substitution product .
Relevant Papers There are several papers related to sulfonyl chlorides. For instance, one paper discusses the reduction of sulfonyl chlorides with sulfur dioxide in water as a solvent . Another paper presents a protection/deprotection strategy for the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides using a PMB protection/deprotection strategy .
特性
IUPAC Name |
4-methoxybutane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBKXSMYTWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250276-93-7 |
Source


|
| Record name | 4-methoxybutane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2818915.png)
![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)


![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2818924.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2818930.png)
![3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2818931.png)

![1,2-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2818937.png)